Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl
Description
This compound (CAS: 115340-95-9) is a fluorinated siloxane copolymer composed of:
- 15–20% tridecafluorooctylmethylsiloxane: A perfluorinated segment providing chemical inertness, hydrophobicity, and thermal stability.
- 80–85% dimethylsiloxane: A flexible silicone backbone contributing to elasticity and biocompatibility .
Its molecular weight ranges between 4,000–7,000 g/mol, making it suitable for applications requiring a balance of silicone flexibility and fluorocarbon resilience .
Properties
CAS No. |
115340-95-9 |
|---|---|
Molecular Formula |
C5H5ClF2O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The direct synthesis of fluorinated siloxanes begins with the reaction of silicon metal with fluorinated diazonium salts. As detailed in patent US20160274272A1, silicon reacts with fluorinated phenyldiazonium chloride in a 1:2 molar ratio to form fluorinated dichlorosilane intermediates. For the target compound, substituting the phenyldiazonium salt with a 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl diazonium chloride enables the formation of Me₂(fluorooctyl)SiCl₂. This intermediate undergoes hydrolysis and condensation to yield the final siloxane polymer:
where .
Process Optimization
Critical parameters include reaction temperature (50–80°C), solvent choice (anhydrous tetrahydrofuran), and controlled addition of diazonium salts to prevent explosive decomposition. The patent reports a dichlorosilane yield of 68–72% after purification via fractional distillation. Hydrolysis under acidic conditions (HCl catalyst) produces linear siloxanes, while basic conditions (NaOH) favor cyclics.
Characterization Data
While the patent lacks detailed analytical data, analogous fluorinated siloxanes exhibit:
-
FTIR Peaks : Si–O–Si stretching at 1015–1084 cm⁻¹ and CF₂ symmetric/asymmetric vibrations at 1150–1250 cm⁻¹.
-
Thermal Stability : Initial degradation temperatures () exceeding 350°C, with residual char <5% at 800°C.
Thiol-Ene Click Chemistry Grafting
Reaction Setup and Efficiency
Methyl vinyl siloxanes (MVQ) serve as substrates for post-polymerization modification. As demonstrated by ACS Omega, 1H,1H,2H,2H-perfluorodecanethiol (PFDT) grafts onto vinyl groups via UV-initiated thiol-ene click reactions. For the target compound, substituting PFDT with a fluorooctyl thiol achieves the desired functionality:
Reaction conditions:
-
Molar Ratio : Thiol:vinyl = 1.2:1
-
Photoinitiator : 2,2-dimethoxy-2-phenylacetophenone (1 wt%)
-
UV Exposure : 365 nm, 10 mW/cm², 30 min
Spectroscopic Confirmation
Successful grafting is confirmed by:
Thermal and Mechanical Impact
Grafted siloxanes exhibit:
-
Suppressed Crystallization : Elimination of the –58.3°C crystallization peak in DSC.
-
Two-Stage Degradation : (fluorinated side chains) and (siloxane backbone).
Hydrosilylation of Fluorinated Alkenes
Catalysts and Conditions
Hydrosilylation offers a versatile route to incorporate fluorinated groups via Pt-catalyzed addition of Si–H to alkenes. For the target compound, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene reacts with poly(methylhydro)siloxane:
Optimized parameters:
-
Catalyst : Karstedt’s catalyst (5–10 ppm Pt)
-
Temperature : 80–100°C
-
Solvent : Toluene or xylene
Side Reactions and Yield
Competitive dehydrogenative coupling (Si–H + Si–H → Si–Si + H₂) limits yields to 75–85%. Inhibitors like 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane reduce side reactions.
Thermal Stability Analysis
Hydrosilylated products show:
-
TGA Profile : Single degradation step at 480–520°C, reflecting robust Si–C bonds.
-
Glass Transition () : –123.5°C, indicating restricted chain mobility due to fluorinated side groups.
Grignard Reagent Substitution
Precursor Synthesis
Grignard reagents enable nucleophilic substitution on chlorosilanes. For the target compound:
Reaction conditions:
-
Solvent : Dry diethyl ether, –10°C
-
Stoichiometry : 1:1 Mg:SiCl₂
Polymerization and Crosslinking
Hydrolysis of Me₂Si(C₈F₁₃)Cl under controlled pH (4–5) produces oligomers with degree of polymerization (DP) = 10–15. Post-curing with tetraethyl orthosilicate enhances crosslinking.
Mechanical Properties
Grignard-derived siloxanes exhibit:
Comparative Analysis of Methods
| Method | Yield (%) | (°C) | Surface Energy (mN·m⁻¹) | Scalability |
|---|---|---|---|---|
| Diazonium Salt | 70 | 348 | 8.86 | Moderate |
| Thiol-Ene | 90 | 365 | 41.37 | High |
| Hydrosilylation | 80 | 480 | 22.5 | High |
| Grignard | 65 | 355 | 15.2 | Low |
Thiol-ene grafting offers superior surface modification and scalability, while hydrosilylation provides the highest thermal stability. Diazonium and Grignard methods suffer from lower yields but remain viable for niche applications.
Chemical Reactions Analysis
Functionalization with Polyethylene Glycol (PEG)
These silicones react with polyethylene glycol monoallyl ether to form amphiphilic copolymers, enhancing solubility in polar solvents .
Reaction Example :
Properties of Reaction Products :
-
Improved surfactant behavior due to PEG’s hydrophilicity and fluorocarbon’s lipophobicity .
-
Thermal stability up to 250°C, confirmed via thermogravimetric analysis .
Crosslinking and Polymer Network Formation
Reactions with dichloromethylsilane and acrylate monomers yield crosslinked polymers used in waterproof coatings .
Representative Reaction :
Siloxanes with vinyl-terminated groups (e.g., CAS 262292-17-1) undergo radical polymerization with 2-hydroxy-3-[(1-oxo-2-propenyl)oxy]propyl 2-methyl-2-propenoate , forming dense networks .
Crosslinking Efficiency :
| Monomer | Crosslink Density (mol/m³) | Glass Transition (°C) |
|---|---|---|
| Fluorosilicone + acrylate | 1.2–1.8 | −45 to −30 |
Reactions with Boron Oxide (B₂O₃)
Polymers incorporating boron oxide (CAS 68440-85-7) exhibit enhanced flame retardancy due to boron-siloxane bonding .
Mechanism :
Performance Metrics :
-
Limiting Oxygen Index (LOI): Increases from 22% to 34% post-reaction .
-
Char residue at 800°C: 28–32% (vs. 8% for non-boronated analogs) .
Environmental and Regulatory Considerations
An Annex XV restriction proposal in the EU targets derivatives of (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanetriol due to persistence concerns . Hydrolysis studies indicate these compounds degrade into perfluoroalkyl carboxylic acids (PFCAs) under UV exposure :
Scientific Research Applications
Industrial Uses
- Coatings and Sealants : The compound is used in formulating high-performance coatings due to its water-repellent properties. It enhances the durability of sealants used in construction by providing resistance against moisture and environmental factors .
- Lubricants : Its low viscosity and thermal stability make it an ideal candidate for use in lubricants that require consistent performance across a wide temperature range .
Cosmetics and Personal Care
- Skin Care Products : The compound is incorporated into skin care formulations as an emollient and skin conditioning agent. Its ability to form a protective barrier helps in retaining moisture on the skin .
- Hair Care Products : In hair care applications, it provides shine and reduces frizz without weighing down the hair .
Textiles
- Water-Repellent Finishes : Used in textile treatments to impart water repellency while maintaining breathability. This is particularly valuable for outdoor apparel .
Electronics
- Insulation Materials : Due to its electrical insulating properties and thermal stability, it is utilized in the production of insulating materials for electronic components .
Case Study 1: Use in Construction Sealants
A study conducted on the application of siloxanes in construction sealants highlighted their effectiveness in enhancing the longevity of building materials. The incorporation of siloxanes resulted in a significant reduction in moisture penetration compared to traditional sealants.
Case Study 2: Cosmetic Formulations
Research on cosmetic products containing this compound demonstrated improved skin hydration levels over a four-week period compared to products lacking siloxanes. Participants reported enhanced skin texture and reduced dryness.
Environmental Impact and Safety Considerations
While siloxanes are valued for their performance characteristics, concerns have been raised regarding their environmental persistence and potential endocrine-disrupting effects. Regulatory assessments are ongoing to evaluate the long-term impacts of these compounds on human health and ecosystems .
Regulatory Status
The compound is subject to various regulatory frameworks aimed at managing its use and ensuring safety. Continuous monitoring by agencies such as the OECD highlights the need for responsible use practices within industries employing these chemicals .
Mechanism of Action
The compound exerts its effects primarily through its unique molecular structure, which allows it to interact with various substrates and surfaces. The fluorinated groups provide low surface energy, leading to hydrophobic and oleophobic properties. The siloxane backbone offers flexibility and thermal stability, making it suitable for high-temperature applications. The molecular targets include surface hydroxyl groups and other reactive sites on substrates, facilitating strong adhesion and coating formation.
Comparison with Similar Compounds
Environmental and Health Considerations
- Persistence : Fluorinated siloxanes exhibit longer environmental half-lives than PDMS due to strong C-F bonds, raising PFAS-related concerns .
- Toxicity : Low molecular weight variants may penetrate biological membranes, but the target compound’s high molecular weight reduces absorption risks .
- Regulatory Trends : The EU’s CoRAP list highlights ongoing evaluations for tridecafluorooctyl derivatives, suggesting future restrictions .
Biological Activity
Siloxanes and silicones are a diverse group of organosilicon compounds widely used in various applications, including cosmetics, personal care products, and industrial applications. Among these compounds, Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl (often referred to as tridecafluorooctyl siloxane) has garnered attention for its unique properties and potential biological activities. This article provides an overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex siloxane backbone with multiple fluorinated octyl groups. The presence of fluorine atoms imparts hydrophobic properties and enhances stability against degradation. The general structure can be represented as follows:
This structure contributes to its unique physicochemical properties such as low surface energy and high thermal stability.
Toxicity and Safety Profile
Research indicates that siloxanes generally exhibit low toxicity in humans and animals. Notably:
- Skin Irritation : Studies have shown that siloxanes are not irritating to skin or eyes and do not cause sensitization through skin contact .
- Respiratory Effects : Inhalation studies indicate that certain siloxanes may affect the lungs but do not show significant genotoxic effects in vitro or in vivo .
- Organ Toxicity : The liver has been identified as a primary target organ for some siloxanes like D4 (octamethylcyclotetrasiloxane), which may induce liver cell enzymes contributing to their elimination from tissues .
Endocrine Disruption Potential
There is ongoing debate regarding the endocrine-disrupting potential of certain siloxanes. Preliminary findings suggest that D4 might impair fertility through mechanisms that are not solely estrogenic but may involve indirect effects on hormone regulation .
Environmental Impact
Siloxanes are recognized for their persistence in the environment. They can bioaccumulate in aquatic organisms due to their hydrophobic characteristics. Bioconcentration factors (BCF) for small siloxanes can range significantly; for instance:
| Compound | Bioconcentration Factor (BCF) |
|---|---|
| HMDS | 340 |
| Phenyl Trimethicone | 40,000 |
These values indicate a potential risk to aquatic ecosystems from prolonged exposure to siloxane compounds .
Case Study 1: Human Exposure Assessment
A study assessing direct human contact with siloxanes concluded that while low molecular weight siloxanes can permeate biological membranes more readily than larger counterparts, they generally exhibit a favorable safety profile when used in personal care products . However, continuous exposure could lead to accumulation and long-term health effects.
Case Study 2: Environmental Monitoring
Another assessment focused on the environmental impact of tridecafluorooctyl siloxane highlighted concerns regarding its presence in wastewater treatment facilities. Monitoring revealed significant levels of these compounds in effluents due to their widespread use in consumer products .
Research Findings
Recent literature emphasizes the need for continuous monitoring of siloxane compounds due to their complex interactions with biological systems. Key findings include:
Q & A
Q. What are the primary synthetic routes for this compound, and how are its structural features validated?
The compound is synthesized via hydrosilylation reactions, where a fluorinated alkyl chain (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) is grafted onto a dimethylsiloxane backbone using platinum catalysts. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the integration of fluorinated groups and siloxane linkages.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies Si-O-Si (≈1050–1100 cm⁻¹) and C-F (≈1150–1250 cm⁻¹) bonds .
- Mass Spectrometry (MS) : Validates molecular weight distribution, critical for assessing polymerization efficiency .
Q. How does the compound’s fluorinated structure influence its physicochemical properties?
The perfluorinated alkyl chain confers hydrophobicity, thermal stability, and chemical resistance. For example:
Q. What analytical methods are recommended for detecting trace levels in environmental matrices?
- Gas Chromatography-Mass Spectrometry (GC-MS) : With derivatization (e.g., silylation) to improve volatility .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : For polar degradation products.
- Solid-Phase Extraction (SPE) : Pre-concentration from water or sediment samples .
Advanced Research Questions
Q. How can experimental designs assess the compound’s environmental persistence and degradation pathways?
- Sediment Core Analysis : Use lead-210 dating to correlate siloxane horizons with historical deposition (e.g., post-1940s) and track degradation via FTIR and solvent extraction .
- Hydrolysis Studies : Simulate aquatic conditions (pH, temperature) to identify breakdown products like silanols and fluorinated carboxylic acids .
- Microcosm Experiments : Evaluate microbial degradation potential under aerobic/anaerobic conditions .
Q. What methodological challenges arise in studying its interactions with biological systems?
- Surfactant Function Modulation : Use Langmuir trough assays to measure changes in lung surfactant monolayer collapse pressure upon exposure .
- Cellular Toxicity : Employ bronchial epithelial cell lines (e.g., BEAS-2B) with pro-inflammatory cytokine profiling (IL-6, TNF-α) .
- Bioaccumulation : Radiolabeled tracers (e.g., ¹⁴C) in model organisms (e.g., zebrafish) to quantify tissue uptake .
Q. How do copolymer architectures (e.g., gradient copolymers) enhance material performance?
- Amphiphilic Membrane Design : Blend fluorinated silicones with poly(ether sulfone) (PES) to create surfaces with tunable wetting properties.
| Copolymer Component | Function |
|---|---|
| Ethylene glycol methacrylate | Hydrophilic domains for water permeability |
| Fluorinated acrylate | Hydrophobic resistance to fouling |
Q. How to resolve contradictions in environmental persistence data across studies?
Discrepancies may arise from:
- Sample Age : Older sediments (e.g., 60 years) show lower silicone residues due to long-term degradation vs. younger cores (15 years) .
- Analytical Sensitivity : Varied detection limits (e.g., GC-MS vs. LC-MS/MS) for parent compounds vs. metabolites .
- Environmental Conditions : pH, salinity, and microbial activity in different ecosystems .
Methodological Recommendations
- Synthesis Optimization : Monitor reaction kinetics using real-time FTIR to avoid incomplete fluorination .
- Environmental Sampling : Use isotopically labeled internal standards (e.g., ¹³C) to correct for matrix effects in GC-MS .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to disentangle compound degradation pathways from co-occurring pollutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
